molecular formula C2ClF3 B008367 Chlorotrifluoroethylene CAS No. 79-38-9

Chlorotrifluoroethylene

Cat. No. B008367
CAS RN: 79-38-9
M. Wt: 116.47 g/mol
InChI Key: UUAGAQFQZIEFAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CTFE primarily involves the production of the monomer through various chemical processes, including the chlorination and fluorination of ethylene. A significant route is its telomerization reaction involving chain transfer agents, leading to the efficient production of the CTFE monomer. The homopolymerization of CTFE, as well as copolymerization with other monomers, results in materials with a range of physical and chemical properties, tailored for specific applications (Boschet & Améduri, 2014).

Molecular Structure Analysis

CTFE's molecular structure, characterized by the presence of a chloro group attached to an ethylene backbone substituted with three fluorine atoms, plays a crucial role in its reactivity and properties. The fluorine atoms contribute to the molecule's thermal stability and resistance to chemical reactions, making it a versatile monomer for polymer synthesis.

Chemical Reactions and Properties

CTFE undergoes various chemical reactions, including homopolymerization and copolymerization with other monomers, to form polymers with diverse properties. These reactions are influenced by the nature and amount of the comonomer, leading to polymers that can be thermoplastic, elastomeric, or thermoplastic elastomers. Introducing reactive side groups through copolymerization enhances properties such as solubility, hydrophilicity, and ionic exchange capabilities of the resulting polymers (Boschet & Améduri, 2014).

Scientific research applications

  • Friction and Wear Reduction: Çavdar, Sharma, and John (1995) found that adding a fluorinated sulphonamide additive to a CTFE-based fluid reduces friction and wear on steel surfaces, aiding in chemical reaction film formation (Çavdar, Sharma, & John, 1995).

  • Chemical Reactions and Compound Formation: Chambers et al. (1978) observed that CTFE reacts with caesium fluoride to produce various higher molecular weight compounds, including C8F16, C10F18, and C12F22 (Chambers, Lindley, Philpot, Fielding, & Hutchinson, 1978).

  • Toxicological Studies: Potter et al. (1981) reported that inhaled CTFE is a more potent renal toxin than hexafluoropropene, causing proximal tubular necrosis and diuresis in rats within two days (Potter, Gandolfi, Nagle, & Clayton, 1981).

  • Fluorinated Compounds Synthesis: Musio, Gala, and Ley (2018) developed a strategy for converting trifluoromethane into valuable fluorinated compounds with real-time spectroscopic analysis for accurate dosing and environmental control (Musio, Gala, & Ley, 2018).

  • Polymer Degradation: Zulfiqar, Rizvi, and Munir (1994) identified condensable volatile products from the thermal degradation of CTFE-styrene copolymers using FTIR spectroscopy (Zulfiqar, Rizvi, & Munir, 1994).

  • Ferroelectric Fluoropolymers: Lu, Claude, Zhang, and Wang (2006) discovered promising properties of ferroelectric fluoropolymers synthesized via reductive dechlorination of poly(vinylidene fluoride-co-CTFE) for high-temperature superconductivity and high-frequency switching applications (Lu, Claude, Zhang, & Wang, 2006).

  • Polymer Fractionation and Viscosity: Okamoto (1959) fractionated CTFE polymers into Kel-F and Daiflon-B, noting their lower viscosities and slower melt index decrease compared to Daiflon-A (Okamoto, 1959).

  • Thermal Degradation of Copolymers: Zulfiqar, Zulfiqar, Rizvi, Munir, and McNeill (1994) studied the thermal degradation patterns and structural changes in polychlorotrifluoroethylene and poly(vinylidene fluoride) copolymers (Zulfiqar, Zulfiqar, Rizvi, Munir, & McNeill, 1994).

  • Engineering Applications: Dattelbaum, Robbins, Sheffield, Orler, Alcon, and Stahl (2005) highlighted the influence of crystallinity and crystalline phase on the compressive and shock-loaded behavior of fluorinated polymers (Dattelbaum et al., 2005).

properties

IUPAC Name

1-chloro-1,2,2-trifluoroethene
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InChI

InChI=1S/C2ClF3/c3-1(4)2(5)6
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InChI Key

UUAGAQFQZIEFAH-UHFFFAOYSA-N
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Canonical SMILES

C(=C(F)Cl)(F)F
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Molecular Formula

C2ClF3
Record name TRIFLUOROCHLOROETHYLENE
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Related CAS

9002-83-9
Record name Chlorotrifluoroethylene homopolymer
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DSSTOX Substance ID

DTXSID3026485
Record name Chlorotrifluoroethylene
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Molecular Weight

116.47 g/mol
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Physical Description

Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor; [Hawley] Shipped as a clear, colorless liquid; [CHEMINFO MSDS], COLOURLESS ODOURLESS GAS.
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Boiling Point

-18 °F at 760 mmHg (USCG, 1999), -18 °F, -27.8 °C, -28 °C
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Flash Point

-27.8 °C
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Solubility

Soluble in benzene, chloroform
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Density

1.307 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.54 g/cu cm at -60 °C, Density: 1.305 (liquid) at 20 °C, Relative density (water = 1): 1.3
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Vapor Density

Relative vapor density (air = 1): 4.02
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Vapor Pressure

4590.0 [mmHg], 4.592X10+3 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 25 °C: 612
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Impurities

Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05%
Record name Chlorotrifluoroethylene
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Product Name

Chlorotrifluoroethylene

Color/Form

Colorless gas

CAS RN

79-38-9, 9002-83-9
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Melting Point

-158.2 °C, -158 °C
Record name Chlorotrifluoroethylene
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Synthesis routes and methods

Procedure details

The present invention provides a process of preparing CTFE by continuously reacting 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder dispersed in an alkyl alcohol, the process is characterized by the steps of (a) connecting a plurality of reaction vessels each of which is provided with a stirrer to each other in a series arrangement such that when a liquid is continuously introduced into each reaction vessel the liquid overflows into the next reaction vessel, (b) continuously feeding a dispersion of zinc powder in an alkyl alcohol into only the first one of the plurality of reaction vessels to allow the dispersion in the first reaction vessel to overflow into the next reaction vessel and then into the remaining reaction vessels in turn while the stirrer of each reaction vessel is operated, (c) continuously feeding 1,1,2-trichloro-1,2,2-trifluoroethane into each of the reaction vessels while step (b) is performed thereby to form CTFE in each reaction vessel by continuous reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder to result in gradual conversion of zinc powder into zinc chloride, (d) continuously discharging CTFE from each reaction vessel while steps (b) and (c) are performed and collecting the discharged CTFE, and (e) continuously discharging a dispersion of the unreacted remainder of the zinc powder in a solution of zinc chloride in the alcohol from the last one of the plurality of reaction vessels while steps (b), (c) and (d) are performed.
Name
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Citations

For This Compound
9,910
Citations
F Boschet, B Ameduri - Chemical Reviews, 2014 - ACS Publications
Fluorinated polymers 1− 7 are niche macromolecules that attract much interest because of the versatility of a wide range of applications. Their use ranges from thermoplastics, …
Number of citations: 154 pubs.acs.org
H Xu, ZY Cheng, D Olson, T Mai, QM Zhang… - Applied Physics …, 2001 - pubs.aip.org
This letter reports the ferroelectric and electromechanical properties of a class of ferroelectric polymer, poly(vinylidene-fluoride–trifluoroethylene–chlorotrifluoroethylene) terpolymer, …
Number of citations: 354 pubs.aip.org
KJL Paciorek, RH Kratzer, JH Nakahara, WH Lin… - Journal of fluorine …, 1991 - Elsevier
A series of chlorofluoroalkanes having chlorines on adjacent carbon atoms has been prepared, ie nC 5 F 11 CFClCCl 3 , nC 6 F 13 CFClCCl 3 , nC 5 F 11 CFClCFCl 2 , nC 6 F 13 …
Number of citations: 4 www.sciencedirect.com
JP Sibilia, LG Roldan… - Journal of Polymer …, 1972 - Wiley Online Library
The structures of copolymers of ethylene and chlorotrifluoroethylene have been studied by infrared, nuclear magnetic resonance, and x‐ray diffraction techniques. Copolymers varying …
Number of citations: 40 onlinelibrary.wiley.com
S Zulfiqar, M Zulfiqar, M Rizvi, A Munir… - Polymer Degradation and …, 1994 - Elsevier
A systematic study of the thermal degradation of a series of homopolymers and copolymers of chlorotrifluoroethylene and vinylidene fluoride was carried out using thermogravimetry …
Number of citations: 139 www.sciencedirect.com
MW Buxton, DW Ingram, F Smith, M Stacey… - Journal of the Chemical …, 1952 - pubs.rsc.org
Chlorotrifluoroethylene, when passed through a tube packed with Pyrex glass chips at about 700, is converted into a complex mixture of products, the chief of which is 1: 2-…
Number of citations: 20 pubs.rsc.org
DE Mann, N Acquista, EK Plyler - The Journal of Chemical Physics, 1953 - pubs.aip.org
The infrared spectrum of gaseous F 2 C:CFCl has been reinvestigated in greater detail and over a more extensive region than in earlier work. Three hitherto unobserved bands have …
Number of citations: 29 pubs.aip.org
S Wawzonek, S Willging - Journal of The Electrochemical …, 1977 - iopscience.iop.org
The monomer chlorotrifluoroethylene is prepared commercially in a batch process by treating 1, 1, 2-trichloro-l, 2, 2-trifluoroethane (Freon 113) with zinc dust. The present work finds …
Number of citations: 17 iopscience.iop.org
DW Bonhaus, AJ Gandolfi - Life Sciences, 1981 - Elsevier
Halogenated vinyl cysteine conjugates, which are potent, specific nephrotoxins, have been chemically synthesized from both chlorotrifluoroethylene (CTFE) and trichloroethylene (TCE) …
Number of citations: 46 www.sciencedirect.com
GS Buckley, CM Roland, R Casalini… - Chemistry of …, 2002 - ACS Publications
Terpolymers of vinylidene fluoride (VDF), trifluoroethylene (TrFE), and chlorotrifluoroethylene (CTFE) were synthesized as potential materials for electromechanical transduction. These …
Number of citations: 51 pubs.acs.org

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